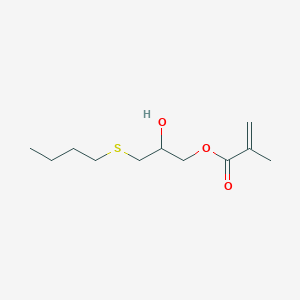
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a butylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl mercaptan with an appropriate epoxide to form the butylsulfanyl group. This intermediate is then reacted with a hydroxypropyl derivative, followed by esterification with methacrylic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl 2-methylprop-2-enoate: Lacks the hydroxypropyl and sulfanyl groups, making it less versatile in chemical reactions.
2-Hydroxypropyl 2-methylprop-2-enoate: Lacks the butylsulfanyl group, resulting in different chemical properties and applications.
Butylsulfanylpropyl methacrylate: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both the butylsulfanyl and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53414-20-3 |
|---|---|
Molecular Formula |
C11H20O3S |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
(3-butylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3S/c1-4-5-6-15-8-10(12)7-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
InChI Key |
GCLAXLFFYXLEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
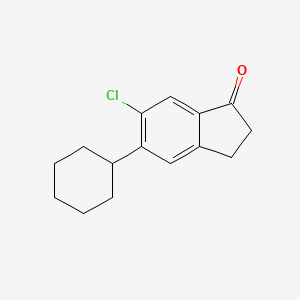
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)



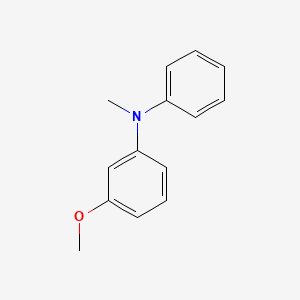
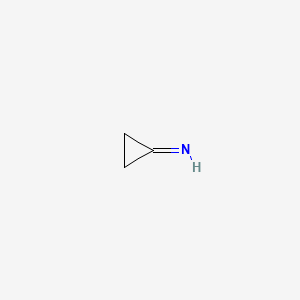
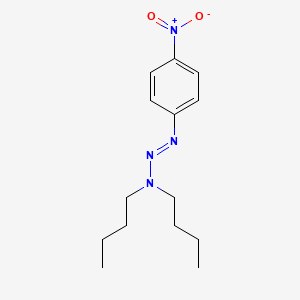

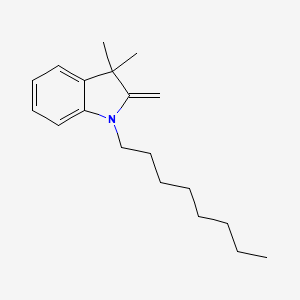
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

